molecular formula C15H11Cl2NO B11838436 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 882854-40-2

2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11838436
CAS No.: 882854-40-2
M. Wt: 292.2 g/mol
InChI Key: SLKNOYMXIXRSHE-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a dichlorophenyl group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2,6-dichloroaniline with an appropriate ketone under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,6-dichloroaniline reacts with a ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by cyclization to form the quinolinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific quinolinone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

882854-40-2

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H11Cl2NO/c16-10-5-3-6-11(17)15(10)13-8-14(19)9-4-1-2-7-12(9)18-13/h1-7,13,18H,8H2

InChI Key

SLKNOYMXIXRSHE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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